
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate is a chemical compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of copper in the +2 oxidation state, coordinated with octahydro-4,7-methano-1H-indenecarboxylate ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) octahydro-4,7-methano-1H-indenecarboxylate typically involves the reaction of copper(II) salts with octahydro-4,7-methano-1H-indenecarboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, involving steps such as crystallization, filtration, and drying to obtain the final product .
化学反応の分析
Types of Reactions
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: Ligand exchange reactions can occur, where the octahydro-4,7-methano-1H-indenecarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .
科学的研究の応用
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Copper(II) octahydro-4,7-methano-1H-indenecarboxylate involves its interaction with molecular targets and pathways. The copper ion can participate in redox reactions, influencing various biochemical processes. The specific pathways and targets depend on the context of its application, such as its role as a catalyst or its biological activity .
類似化合物との比較
Similar Compounds
- Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate
- Copper(II) octahydro-4,7-methano-1H-indenecarboxylate derivatives
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different catalytic activities, biological interactions, and industrial applications .
特性
CAS番号 |
94020-83-4 |
|---|---|
分子式 |
C22H30CuO4 |
分子量 |
422.0 g/mol |
IUPAC名 |
copper;tricyclo[5.2.1.02,6]decane-3-carboxylate |
InChI |
InChI=1S/2C11H16O2.Cu/c2*12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9;/h2*6-10H,1-5H2,(H,12,13);/q;;+2/p-2 |
InChIキー |
KZDFHEHWTWLUFZ-UHFFFAOYSA-L |
正規SMILES |
C1CC2CC1C3C2C(CC3)C(=O)[O-].C1CC2CC1C3C2C(CC3)C(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


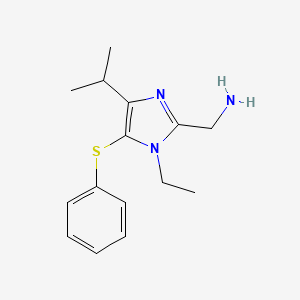
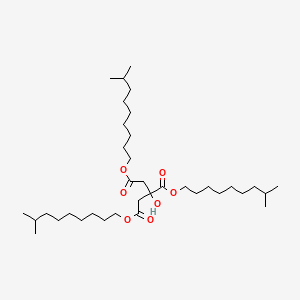
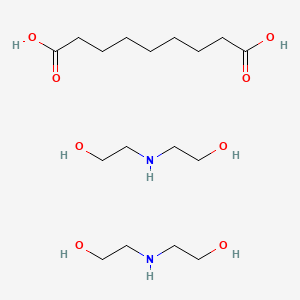

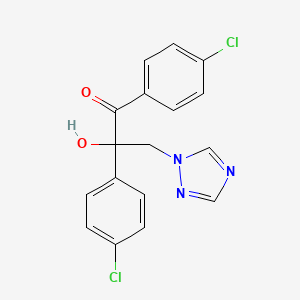
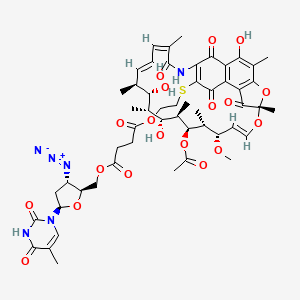
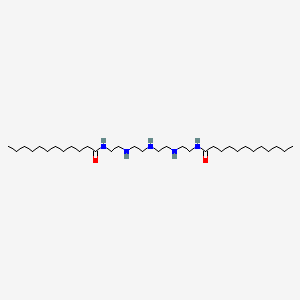

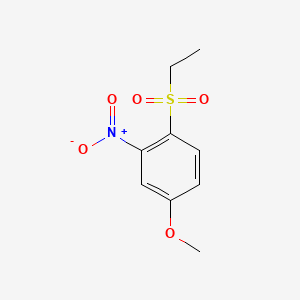

![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)

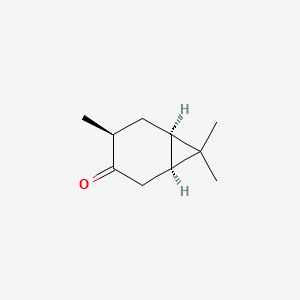
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)
